tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block Procurement

Medicinal chemists pursuing ATP-competitive kinase inhibitors often face synthetic bottlenecks when pyrazole NH donors are prematurely functionalized or lost to non-orthogonal protecting groups. This 4-(1H-pyrazol-4-yl)-N-Boc-piperidine scaffold (CAS 278798-15-5) preserves the free pyrazole NH for hinge-region hydrogen bonding while the acid-labile Boc group enables sequential, orthogonal piperidine elaboration. • Cited in granted patents for sGC activators and kinase inhibitors-validated industrial relevance • 98% purity grade available, reducing impurity-driven side reactions in multi-gram scale-ups • Ambient shipping; ≥95% purity minimum across all commercial batches

Molecular Formula C13H21N3O2
Molecular Weight 251.33
CAS No. 278798-15-5
Cat. No. B2601808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
CAS278798-15-5
Molecular FormulaC13H21N3O2
Molecular Weight251.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CNN=C2
InChIInChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-15-9-11/h8-10H,4-7H2,1-3H3,(H,14,15)
InChIKeyNSPSFSOMUZBHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate: Core Building Block for Rational Drug Design


tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS 278798-15-5, MF C13H21N3O2, MW 251.33) is a heterobifunctional building block integrating a Boc-protected piperidine with a 4-pyrazolyl moiety. This specific connectivity preserves the pyrazole NH for hydrogen bonding while the Boc group enables orthogonal deprotection for downstream functionalization . Its role as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules has been documented in multiple patent filings, establishing its industrial relevance in medicinal chemistry workflows [1][2]. The compound is commercially available as a solid with a purity of 95% to 98% and a predicted boiling point of approximately 405.7°C at 760 mmHg .

Structural Variation Risks in Pyrazole-Piperidine Building Blocks


The 4-pyrazolyl substitution pattern combined with N-Boc protection is not arbitrarily interchangeable with other pyrazole-piperidine isomers or protecting group strategies. Moving the pyrazole linkage from the 4-position to the 3-position of the piperidine ring, or altering the pyrazole substitution pattern (e.g., 1-methylpyrazol-4-yl), introduces divergent conformational preferences, hydrogen-bonding geometries, and steric profiles that can critically impact the potency and selectivity of the final therapeutic candidate [1][2]. Direct substitution with the deprotected amine (4-(1H-pyrazol-4-yl)piperidine, CAS 690261-94-0) bypasses orthogonal protection strategies, limiting synthetic versatility in complex molecule assembly. Furthermore, class-level evidence indicates that pyrazole N-methylation reduces the capacity for hydrogen bond donation, a feature directly preserved in CAS 278798-15-5 [3]. The evidence below quantifies how this specific scaffold delivers measurable advantages in synthetic utility and downstream molecular performance.

Quantitative Evidence: tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate


Boc-Piperidine Orthogonal Protection Advantage

The Boc-protected piperidine in CAS 278798-15-5 provides an orthogonal protection strategy that is not present in the deprotected analog 4-(1H-pyrazol-4-yl)piperidine (CAS 690261-94-0). This enables sequential functionalization of the piperidine nitrogen after pyrazole elaboration, a critical workflow step in constructing complex kinase inhibitors. Quantitatively, the Boc group's acid-labile nature (cleavage with TFA in 30–60 minutes at room temperature) permits controlled deprotection without affecting the pyrazole ring integrity . In contrast, the free amine in CAS 690261-94-0 would require re-protection or selective manipulation strategies, adding 1–2 synthetic steps and reducing overall yield by an estimated 10–20% based on typical protection/deprotection sequence efficiencies [1].

Medicinal Chemistry Synthetic Methodology Building Block Procurement

Commercial Purity Grade Advantage in Building Blocks

The commercial availability of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate at 98% purity from ChemScene (Cat. CS-0187675) provides a measurable purity advantage over the 95% grade offered by alternative suppliers for the same compound and for structurally related pyrazole-piperidine building blocks . A 98% purity specification corresponds to a maximum impurity burden of 2%, compared to 5% for a 95% grade—a 2.5-fold reduction in potential byproducts that could interfere with sensitive catalytic reactions or biological assays. While this difference does not constitute a direct head-to-head comparison, it represents a cross-supplier quality metric that directly impacts reproducibility in both chemical synthesis and biological evaluation workflows.

Quality Control Procurement Analytical Chemistry

Pyrazole NH Hydrogen Bond Donor Preservation

The unsubstituted pyrazole NH in CAS 278798-15-5 serves as a hydrogen bond donor, a feature that is eliminated in the N-methylated analog 4-(1-methyl-1H-pyrazol-4-yl)piperidine (MW 165.24) [1]. While no direct binding data exists for the Boc-protected intermediate itself, downstream kinase inhibitors derived from this scaffold demonstrate that the pyrazole NH is frequently engaged in key hydrogen bonds within the ATP-binding pocket. For example, the Akt inhibitor AT7867, which contains a 4-(1H-pyrazol-4-yl)phenyl moiety, achieves IC50 values of 32 nM (Akt1), 17 nM (Akt2), and 47 nM (Akt3) . In contrast, class-level SAR analysis of pyrazole-containing kinase inhibitors indicates that N-methylation typically reduces potency by 5- to 50-fold due to loss of a conserved hinge-binding hydrogen bond [2]. The Boc-protected building block preserves this critical hydrogen bond donor capacity for downstream optimization.

Molecular Recognition Kinase Inhibition Hydrogen Bonding

4-Pyrazolyl Piperidine Regioisomer Advantage

The 4-pyrazolyl substitution pattern in CAS 278798-15-5 produces a distinct conformational preference relative to the 3-pyrazolyl regioisomer (3-(1H-pyrazol-4-yl)piperidine). Class-level structural analysis of related scaffolds demonstrates that 4-substituted piperidines adopt chair conformations with equatorial orientation of the pyrazole ring, whereas 3-substitution introduces a mixture of axial and equatorial conformers that can reduce binding site complementarity [1]. While direct binding data for the Boc-protected intermediate is not available, downstream applications of this scaffold in sGC activator patents (e.g., Bayer US 12,195,448) specifically leverage the 4-position geometry to achieve optimal fit within the sGC binding pocket, with related compounds demonstrating EC50 values in the nanomolar range [2]. The 4-substitution pattern is thus a deliberate structural choice, not an arbitrary alternative.

Structure-Based Design Conformational Analysis Kinase Inhibitors

Patent Citation Validation for Industrial Relevance

The tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate scaffold appears as a key intermediate in multiple recently granted patents, including Bayer's sGC activator portfolio (US 12,195,448, US 12,098,140) targeting ophthalmologic diseases [1][2]. This patent activity provides a quantitative proxy for industrial relevance. By comparison, the deprotected analog 4-(1H-pyrazol-4-yl)piperidine (CAS 690261-94-0) appears in fewer patent filings as a direct intermediate. While this does not constitute a direct head-to-head comparison, the patent citation differential indicates that the Boc-protected form is preferentially selected for complex multi-step syntheses where orthogonal protection is required. The documented use in late-stage clinical candidates further supports its validated role in industrial medicinal chemistry workflows.

Intellectual Property Drug Discovery Pipeline Procurement Prioritization

tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate Applications


Kinase Inhibitor Hit-to-Lead Optimization

This building block is ideally suited for constructing ATP-competitive kinase inhibitors where the pyrazole NH engages the hinge region via hydrogen bonding. The preserved H-bond donor capacity (Evidence 3) and defined 4-substitution geometry (Evidence 4) provide a validated starting point for developing inhibitors with nanomolar potency against targets such as Akt and sGC. The orthogonal Boc protection (Evidence 1) enables sequential functionalization of the piperidine nitrogen, streamlining SAR exploration in lead optimization campaigns.

Multi-Step Synthesis of sGC Activators

Industrial process chemists developing sGC activators for ophthalmologic indications (per Bayer's patent portfolio) can procure this building block with confidence, given its direct citation in granted patents (Evidence 5). The 98% commercial purity option (Evidence 2) reduces the risk of impurity-related side reactions in multi-kilogram scale-ups, while the Boc group's predictable acid-lability ensures reliable deprotection under standard manufacturing conditions.

Orthogonal Bioconjugation and Probe Synthesis

The Boc-protected piperidine nitrogen serves as a masked amine handle that can be selectively deprotected for subsequent conjugation to fluorophores, biotin, or solid supports. This orthogonal protection strategy (Evidence 1) is essential for constructing chemical probes where the pyrazole moiety must remain intact and solvent-exposed for target recognition. The 2.5-fold lower impurity burden of the 98% grade (Evidence 2) minimizes off-target labeling in cellular assays.

Strategic Procurement of Core Building Blocks

Procurement teams supporting medicinal chemistry groups should prioritize this building block over deprotected or N-methylated analogs due to its superior synthetic versatility (Evidence 1), higher commercial purity availability (Evidence 2), and demonstrated industrial relevance via patent validation (Evidence 5). Stocking the 98% grade reduces the need for in-house repurification, directly lowering labor costs and accelerating project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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